Methyl (3r)-3-hydroxydodecanoate

Catalog No.
S3120004
CAS No.
76835-66-0
M.F
C13H26O3
M. Wt
230.348
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl (3r)-3-hydroxydodecanoate

CAS Number

76835-66-0

Product Name

Methyl (3r)-3-hydroxydodecanoate

IUPAC Name

methyl (3R)-3-hydroxydodecanoate

Molecular Formula

C13H26O3

Molecular Weight

230.348

InChI

InChI=1S/C13H26O3/c1-3-4-5-6-7-8-9-10-12(14)11-13(15)16-2/h12,14H,3-11H2,1-2H3/t12-/m1/s1

InChI Key

OZXCINYANGIBDB-GFCCVEGCSA-N

SMILES

CCCCCCCCCC(CC(=O)OC)O

solubility

not available

Methyl (3R)-3-hydroxydodecanoate is an organic compound with the molecular formula C13_{13}H26_{26}O3_3 and a molecular weight of approximately 230.34 g/mol. It is classified as a hydroxy fatty acid methyl ester, specifically a derivative of dodecanoic acid, also known as lauric acid. This compound appears as a colorless to pale yellow liquid and is soluble in common organic solvents, making it suitable for various applications in the chemical and cosmetic industries .

  • Cellular signaling: They might interact with specific receptors on cells, influencing various cellular processes [].
  • Antimicrobial activity: Some studies suggest potential antimicrobial properties against certain bacteria and fungi.
  • Potential as a Bioactive Agent

    Methyl (3R)-3-hydroxydodecanoate belongs to a class of compounds known as 3-hydroxy fatty acid methyl esters (3-OH FAMEs). 3-OH FAMEs have been investigated for potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . However, research specific to Methyl (3R)-3-hydroxydodecanoate is scarce.

  • Role as a Synthetic Intermediate

    Methyl (3R)-3-hydroxydodecanoate could potentially serve as a building block for the synthesis of more complex molecules with desired properties. This is due to the presence of the functional groups – a hydroxyl group (-OH) and a methyl ester (-COOCH3) – which can be used for further chemical modifications.

  • Esterification: This process involves the reaction of dodecanoic acid with methanol under acidic conditions to yield methyl dodecanoate, which can subsequently undergo further reactions .
  • Hydrogenation: The conversion of methyl dodecanoate to methyl (3R)-3-hydroxydodecanoate is achieved through catalytic hydrogenation, where hydrogen gas is added to the double bond of the ester .
  • Oxidation: The hydroxyl group in methyl (3R)-3-hydroxydodecanoate can be oxidized to form corresponding carbonyl compounds, which may have different biological activities.

Methyl (3R)-3-hydroxydodecanoate exhibits various biological activities. It has been noted for its potential use as an antibacterial agent in cosmetic formulations, contributing to skin health by providing emollient properties . Additionally, it may play a role in metabolic processes due to its structure resembling fatty acids that are involved in energy metabolism.

The synthesis of methyl (3R)-3-hydroxydodecanoate can be accomplished through the following steps:

  • Esterification: Dodecanoic acid is reacted with methanol under acidic conditions to produce methyl dodecanoate.
  • Catalytic Hydrogenation: Methyl dodecanoate undergoes hydrogenation using a catalyst (such as palladium or platinum) to yield methyl (3R)-3-hydroxydodecanoate. This reaction typically requires controlled conditions to ensure proper conversion without over-reduction .

Methyl (3R)-3-hydroxydodecanoate finds various applications across different fields:

  • Cosmetics and Personal Care: It is utilized as an emollient and thickener in creams and lotions, enhancing skin feel and moisture retention .
  • Food Industry: As a flavoring agent or preservative due to its antibacterial properties, it may be used in food formulations.
  • Pharmaceuticals: It serves as an intermediate in the synthesis of bioactive compounds and pharmaceuticals, particularly those targeting metabolic pathways .

Research on the interactions of methyl (3R)-3-hydroxydodecanoate with biological systems indicates that it may affect lipid metabolism and exhibit antibacterial properties. Studies have shown that compounds with similar structures can influence cell membrane integrity and microbial growth, suggesting potential therapeutic applications . Further research is warranted to explore its full range of interactions within biological systems.

Methyl (3R)-3-hydroxydodecanoate shares structural similarities with other hydroxy fatty acid methyl esters. Below is a comparison highlighting its uniqueness:

Compound NameCAS NumberSimilarityUnique Features
Methyl dodecanoate112-61-80.89Simple ester without hydroxyl group
Methyl 2-hydroxydodecanoate85464-96-60.92Hydroxyl group at the 2-position
Methyl 10-methyldodecanoate85464-98-80.92Contains a methyl branch at the 10-position
Methyl 3-hydroxytridecanoate85464-99-90.92Longer carbon chain with hydroxyl group
Methyl 2-hydroxydecanoate85464-95-50.89Hydroxyl group at the 2-position

Methyl (3R)-3-hydroxydodecanoate is unique due to its specific hydroxyl positioning on the dodecanoyl chain, which may confer distinct biological properties compared to its analogs.

Reformatsky Reaction-Based Synthesis

Zinc-Mediated Traditional Approaches

The Reformatsky reaction remains a cornerstone for synthesizing β-hydroxy esters, including methyl (3R)-3-hydroxydodecanoate. This method involves the condensation of α-halo esters (e.g., methyl bromoacetate) with aldehydes (e.g., decyl aldehyde) in the presence of zinc metal. The reaction proceeds via the formation of a zinc enolate intermediate, which avoids nucleophilic attack on the ester group, ensuring regioselectivity.

A representative procedure involves refluxing tetrahydrofuran (THF) with zinc granules, followed by rapid addition of aldehyde and bromoacetate. The reaction completes within 20 minutes, yielding 85–95% of β-hydroxy esters (Table 1). The use of zinc in THF under open-air conditions simplifies the protocol, eliminating the need for inert atmospheres or activated zinc precursors.

Table 1: Yields of Methyl 3-Hydroxy Esters via Zinc-Mediated Reformatsky Reaction

Substrate (Aldehyde)Ester (R2)Yield (%)
Decyl aldehydeMethyl94
Octyl aldehydeEthyl95
Hexyl aldehydeMethyl92

Solvent Systems and Reaction Optimization

THF is the solvent of choice due to its ability to stabilize zinc enolates and facilitate rapid reflux. Notably, anhydrous conditions are unnecessary; commercial THF suffices, streamlining the process. Elevated temperatures (66°C) enhance reaction rates, while stoichiometric excess of bromoacetate (2 equiv) ensures complete conversion. Post-reaction workup involves quenching with water, followed by acid washing to remove residual zinc, yielding pure products without chromatography.

Asymmetric Catalytic Strategies

Chromium-Catalyzed Enantioselective Reformatsky Reactions

While zinc dominates traditional methods, asymmetric catalysis using chromium-based systems has emerged. Chiral ligands such as L5 (a bisoxazoline derivative) enable enantioselective additions, achieving up to 95% enantiomeric excess (ee) (Table 2). The reaction tolerates diverse aldehydes, including aryl and heteroaryl substrates, without compromising yield or selectivity.

Table 2: Enantioselective Synthesis with Chiral Ligand L5

Aldehyde SubstrateYield (%)ee (%)
4-Methoxybenzaldehyde9895
2-Naphthaldehyde9181
Furfural8877

Mechanistic studies suggest that zinc-chromium cooperativity enhances stereochemical control, with the chiral ligand dictating the facial selectivity of enolate attack.

Photoredox-Enabled Radical-Polar Crossover Mechanisms

Photoredox strategies remain underexplored for methyl (3R)-3-hydroxydodecanoate. However, analogous Reformatsky-type reactions using samarium(II) iodide or titanium(III) chloride hint at potential radical intermediates. Future work may leverage visible-light catalysis to access unconventional substrates or stereochemical outcomes.

Biocatalytic Derivatization Pathways

Ketoreductase-Mediated Enantiodivergent Biosynthesis

Microbial systems like Pseudomonas putida convert biodiesel byproducts into medium-chain-length polyhydroxyalkanoates (mcl-PHAs), which hydrolyze to β-hydroxy esters. Ketoreductases could theoretically reduce dodecanoyl-CoA derivatives to (3R)-configured alcohols, though direct evidence for methyl (3R)-3-hydroxydodecanoate biosynthesis remains scarce in the literature.

Immobilized Enzyme Systems in Continuous Flow Reactors

Enzyme immobilization in flow reactors promises scalable biocatalytic production. While no studies explicitly detail this for methyl (3R)-3-hydroxydodecanoate, lipase-catalyzed esterifications of analogous β-hydroxy acids suggest feasibility.

Natural Production in Microbial Systems

Methyl (3r)-3-hydroxydodecanoate represents a critical intermediate in microbial polyhydroxyalkanoate biosynthesis, serving as both a monomer precursor and a metabolic marker for specific enzymatic pathways [1] [2]. The compound exhibits the molecular formula C13H26O3 with a molecular weight of 230.34 g/mol, characterized by its stereochemically defined (R)-configuration at the 3-position hydroxyl group [3] [4]. Natural production occurs predominantly through fatty acid biosynthetic and degradative pathways in various microbial species, with particular emphasis on Pseudomonas and Escherichia coli systems [5] [6].

Pseudomonas putida KT2440 Polyhydroxyalkanoate Synthase Mutants

Pseudomonas putida KT2440 demonstrates remarkable capacity for medium-chain-length polyhydroxyalkanoate production, incorporating 3-hydroxydodecanoate as a significant monomer component through engineered metabolic pathways [7] [12]. The wild-type strain produces polyhydroxyalkanoates consisting of 3-hydroxyhexanoate, 3-hydroxyoctanoate, 3-hydroxydecanoate, and 3-hydroxydodecanoate from diverse carbon sources, with 3-hydroxydodecanoate typically comprising only 7.5 mol% of the total polymer composition [15].

Strategic genetic modifications targeting the beta-oxidation pathway have demonstrated profound effects on 3-hydroxydodecanoate accumulation [7] [15]. Knockout mutations in fadA and fadB genes, encoding 3-ketoacyl-coenzyme A thiolase and 3-hydroxyacyl-coenzyme A dehydrogenase respectively, result in substantial alterations to polyhydroxyalkanoate monomer composition [12] [15]. The double knockout mutant Pseudomonas putida KTOY06 exhibits dramatically enhanced 3-hydroxydodecanoate incorporation, achieving 41 mol% compared to the wild-type strain's 7.5 mol% [7] [15].

Table 1: PHA Production and Monomer Composition in P. putida Strains

StrainCarbon SourcePHA Content (wt%)3-Hydroxydodecanoate Fraction (mol%)Culture Method
P. putida KT2442 (wild type)Mixed507.5Standard
P. putida KTOY06 (ΔfadA ΔfadB)Mixed8441.0Two-step
P. putida KT2442 (with dodecanoate)Dodecanoate507.5Standard
P. putida KTOY06 (with dodecanoate)Dodecanoate8441.0Two-step

The engineered strain demonstrates superior polyhydroxyalkanoate accumulation capacity, reaching 84 weight percent compared to 50 weight percent in the wild-type strain when cultured with dodecanoate as the carbon source [7] [15]. Two-step culture methodology proves optimal for polyhydroxyalkanoate production in the mutant strain, facilitating enhanced polymer yields while maintaining elevated 3-hydroxydodecanoate content [15]. Fermentor-scale cultivation reveals temporal dynamics in 3-hydroxydodecanoate incorporation, with fractions decreasing from 35 to 25 mol% in one-step fermentation processes and from 75 to 49 mol% in two-step fermentation processes during extended culture periods [7] [15].

Table 2: β-Oxidation Gene Knockout Effects on 3-Hydroxydodecanoate Production

Gene TargetEnzyme FunctionEffect on 3-HydroxydodecanoateMetabolic Impact
fadA3-ketoacyl-CoA thiolaseModerate increaseReduced thiolysis
fadB3-hydroxyacyl-CoA dehydrogenaseSignificant increaseReduced dehydrogenation
fadA + fadBCombined β-oxidation pathwayMaximum increase (41 mol%)Impaired β-oxidation cycle
Wild type controlNormal β-oxidationLow levels (7.5 mol%)Normal fatty acid degradation

The mechanistic basis for enhanced 3-hydroxydodecanoate production involves redirecting beta-oxidation intermediates toward polyhydroxyalkanoate synthesis rather than complete fatty acid degradation [13] [15]. Hydratases PhaJ1, PhaJ4, and MaoC facilitate conversion of beta-oxidation intermediates to polyhydroxyalkanoate monomers in Pseudomonas putida KT2440, with redundant enzymatic activities ensuring continued polymer production even when primary pathways are disrupted [13].

β-Oxidation-Deficient Escherichia coli Engineering

Escherichia coli systems engineered with defective beta-oxidation pathways demonstrate remarkable potential for methyl (3r)-3-hydroxydodecanoate production through polyhydroxyalkanoate synthesis [16] [18] [20]. Beta-oxidation deficient strains accumulate 3-hydroxydodecanoate-rich polymers by preventing complete fatty acid catabolism and redirecting metabolic flux toward polymer formation [20] [22].

Multiple genetic targets within the beta-oxidation pathway offer distinct advantages for 3-hydroxydodecanoate production [20]. Deletions in fadA (encoding acyl-coenzyme A thiolase) and fadB (encoding 3-hydroxyacyl-coenzyme A dehydrogenase) create metabolic bottlenecks that favor polyhydroxyalkanoate accumulation [16] [20]. The fadB deletion proves particularly effective, as this gene product catalyzes both enoyl-coenzyme A hydration and 3-hydroxyacyl-coenzyme A dehydrogenation reactions within the beta-oxidation cycle [20].

Table 3: E. coli β-Oxidation Deficient Strains for P(3HDD) Production

StrainGenotypeP(3HDD) Production (g/L)Feeding Strategy
E. coli wild typeNormal β-oxidation0.1Standard
E. coli ΔfadAThiolase deficient0.3Standard
E. coli ΔfadBDehydrogenase deficient0.5Standard
E. coli ΔfadA ΔfadIDual thiolase deficient1.2Low concentration
E. coli ΔfadB ΔfadJDual dehydrogenase deficient2.1Low concentration
E. coli LSBJ (optimized)Multiple β-oxidation deficient3.5Optimized low concentration

Advanced engineering strategies incorporate multiple gene deletions to achieve superior polyhydroxyalkanoate production [18] [20]. The Escherichia coli LSBJ strain, featuring comprehensive beta-oxidation pathway modifications, achieves poly(3-hydroxydodecanoate) production levels reaching 3.5 grams per liter under optimized cultivation conditions [18]. Low concentration feeding strategies prove particularly effective for beta-oxidation deficient strains, reducing metabolic stress while maintaining efficient substrate utilization [18].

Process optimization studies demonstrate that intermittent feeding of fatty acid substrates at various concentrations, combined with co-carbon sources such as glucose, glycerol, or xylose, enhances medium-chain-length polyhydroxyalkanoate production [18]. The supplementation of yeast extract improves cell growth and results in higher polyhydroxyalkanoate titers, with poly(3-hydroxydodecanoate) achieving concentrations up to 3.50 grams per liter as near homopolymers [18].

Alternative enzymatic routes complement primary beta-oxidation modifications in Escherichia coli [23]. The identification of MaoC as an enzyme possessing enoyl-coenzyme A hydratase activity in fadB mutant Escherichia coli provides additional pathways connecting beta-oxidation and polyhydroxyalkanoate biosynthetic pathways [23]. Multiple enzymes including YfcX, PaaF, PaaG, and YgfG comprise the crotonase superfamily, sharing homology with FadB and providing potential routes for continued polyhydroxyalkanoate production even when primary pathways are inactivated [23].

Plant-Derived Biosynthesis

Plant systems contribute to methyl (3r)-3-hydroxydodecanoate formation through specialized metabolic pathways, particularly those involving methylketone synthesis in glandular trichomes [24] [25]. These pathways represent alternative biosynthetic routes that complement microbial production systems while offering unique mechanistic insights into hydroxydodecanoate formation [24] [28].

Methylketone Synthase 1 (MKS1) Catalytic Triad Analysis

Methylketone Synthase 1 represents a unique enzyme within the alpha/beta-hydrolase superfamily, demonstrating evolved catalytic machinery for 3-keto acid decarboxylation rather than traditional hydrolytic activities [26]. The enzyme catalyzes the conversion of 3-ketoacyl-acyl-carrier protein intermediates to methylketones, with 3-ketomyristic acid serving as a primary substrate for 2-tridecanone production [24] [25].

Structural analysis reveals an unconventional catalytic triad configuration that distinguishes Methylketone Synthase 1 from canonical alpha/beta-hydrolases [26]. The enzyme retains Alanine-87 instead of the typical nucleophilic Serine residue and Asparagine-215 in place of the conventional Aspartate counterion [26]. This unique Alanine-Histidine-Asparagine configuration represents an evolutionary adaptation that enables efficient decarboxylase activity while attenuating ancestral hydrolase function [25] [26].

Table 4: MKS1 Kinetic Parameters and Substrate Specificity

SubstrateKm (μM)kcat (min⁻¹)kcat/Km (M⁻¹min⁻¹)Product
3-Ketomyristoyl-ACP (C14)125.015.2121,6002-Tridecanone (low efficiency)
3-Ketomyristic acid (C14)18.4227.912,398,3002-Tridecanone
3-Ketolaurilic acid (C12)25.6189.37,395,3002-Undecanone
3-Ketopalmitic acid (C16)34.2156.74,583,6002-Pentadecanone

Detailed kinetic characterization demonstrates substrate specificity for medium-chain 3-keto acids, with optimal activity toward 3-ketomyristic acid exhibiting a Km value of 18.4 μM and kcat of 227.9 min⁻¹ [28]. The enzyme shows remarkable catalytic efficiency with free 3-keto acids compared to acyl-carrier protein-bound substrates, suggesting preferential utilization of released intermediates from fatty acid biosynthesis [24] [28].

Table 5: MKS1 Catalytic Triad Analysis and Mutational Effects

Residue PositionWild Type ResidueCanonical α/β-HydrolaseMutant Activity (% of WT)Functional Role
Thr-18ThreonineVariable13.9Substrate positioning
Ala-87AlanineSerine150.0Non-nucleophilic (evolved)
His-243HistidineHistidine4.3Proton donor (catalytic)
Asn-215AsparagineAspartate100.0Non-essential for decarboxylation

Mutagenesis studies confirm the critical roles of specific residues in catalytic function [26]. Threonine-18 and Histidine-243 prove essential for enzymatic activity, with T18A and H243A variants retaining only 13.9% and 4.3% of wild-type activity respectively [26]. Histidine-243 functions as the primary catalytic base, facilitating proton donation to dissociated 3-keto acid substrates and accelerating decarboxylation through concerted mechanisms [26].

The evolutionary significance of Methylketone Synthase 1 emerges from its unique adaptation within the alpha/beta-hydrolase fold [25] [26]. Unlike related enzymes such as Salicylic Acid Binding Protein 2 and Polyneuridine Aldehyde Esterase that retain canonical catalytic triads, Methylketone Synthase 1 represents a recently evolved decarboxylase function that emerged within the Solanum lineage [25].

Substrate Binding Specificity in Trichome-Associated Pathways

Glandular trichomes serve as specialized biosynthetic factories for methylketone production, with substrate binding specificity determining the final product distribution of these defensive compounds [24] [35]. Type VI trichomes in Solanum habrochaites accumulate methylketones at concentrations reaching 8 milligrams per gram fresh leaf weight, demonstrating remarkable metabolic specialization [35].

The methylketone biosynthetic pathway operates through fatty acid biosynthesis intermediates, with Methylketone Synthase 1 and Methylketone Synthase 2 working in coordinated fashion [28] [35]. Methylketone Synthase 2 functions as a thioesterase that hydrolyzes beta-ketoacyl-acyl-carrier protein substrates, while Methylketone Synthase 1 catalyzes subsequent decarboxylation of released 3-keto acids [28].

Table 6: Substrate Binding Specificity in Trichome-Associated Methylketone Pathways

Substrate Chain LengthMKS1 Relative ActivityMKS2 Thioesterase ActivityProduct Distribution in TrichomesBinding Affinity Rank
C10 (3-Ketodecanoyl-ACP)0.150.25Minor (2-Nonanone)4
C12 (3-Ketolaurilic-ACP)0.830.78Major (2-Undecanone)2
C14 (3-Ketomyristoyl-ACP)1.001.00Dominant (2-Tridecanone)1
C16 (3-Ketopalmitic-ACP)0.690.92Moderate (2-Pentadecanone)3

Substrate binding analysis reveals preferential utilization of C14 and C12 chain-length intermediates, correlating with the predominant methylketone profiles observed in natural trichome secretions [24] [25]. The enzyme demonstrates highest relative activity toward 3-ketomyristoyl-acyl-carrier protein, followed by 3-ketolaurilic-acyl-carrier protein substrates, explaining the dominance of 2-tridecanone and 2-undecanone in wild tomato defensive compounds [24].

Trichome-specific expression patterns ensure methylketone production remains localized to these specialized structures [35]. Transgenic studies demonstrate that successful methylketone engineering requires not only enzyme expression but also adequate metabolic flux through fatty acid biosynthetic pathways [27] [35]. Expression of Methylketone Synthase 1 and Methylketone Synthase 2 under trichome-specific promoters results in 6.5-fold increases in methylketone concentrations, though levels remain substantially below those observed in wild tomato systems [35].

Polyhydroxyalkanoate (PHA) Polymer Synthesis

Medium-Chain-Length PHAs for Bioplastics

Methyl (3R)-3-hydroxydodecanoate serves as a critical monomer unit in the biosynthesis of medium-chain-length polyhydroxyalkanoates (mcl-PHAs), which represent a class of biodegradable biopolymers with significant potential for bioplastic applications [1] [2] [3]. Medium-chain-length PHAs are characterized by monomer units containing 6 to 14 carbon atoms, with 3-hydroxydodecanoate (3HDD) representing the C12 component of this polymer family [4] [5].

The production of mcl-PHAs containing substantial amounts of 3-hydroxydodecanoate has been demonstrated in various bacterial systems. Pseudomonas chlororaphis HT66, through systematic metabolic engineering, achieved remarkable production levels of 84.9% cell dry weight (CDW) mcl-PHA with 71.6 mol% 3-hydroxydodecanoate content [6]. This achievement was accomplished through strategic gene modifications including deletion of phzE, fadA, and fadB genes to redirect metabolic flux and knockout of the PHA depolymerase gene phaZ to prevent polymer degradation [6] [7].

The material properties of mcl-PHAs are significantly influenced by the monomer composition, particularly the 3-hydroxydodecanoate content. Research has demonstrated that increased 3HDD content results in improved thermophysical and mechanical properties of the resulting bioplastic materials [6] [7]. The elastic and flexible nature of mcl-PHAs, in contrast to the brittle characteristics of short-chain-length PHAs like poly(3-hydroxybutyrate), makes them particularly suitable for applications requiring elastomeric properties [8].

Pseudomonas mendocina CH50 has been successfully employed to produce polyhydroxyalkanoate copolymers containing 3-hydroxydodecanoate units using unprocessed biodiesel waste as a sustainable feedstock [9]. The resulting polymer, designated as P(3HHx-3HO-3HD-3HDD), demonstrated excellent biocompatibility with C2C12 myoblast cell lines, achieving 72% higher cell proliferation compared to standard tissue culture plastic [9]. This enhanced biocompatibility, combined with appropriate protein adsorption characteristics (1.6 ± 0.1 mg cm⁻²), positions 3HDD-containing PHAs as promising materials for tissue engineering scaffolds [9].

The production of mcl-PHAs has been optimized through various fermentation strategies. Fed-batch fermentation systems have demonstrated superior productivity compared to batch systems, achieving median productivity levels of 0.4 g L⁻¹ h⁻¹, which represents an eight-fold improvement over batch processes (0.05 g L⁻¹ h⁻¹) [5]. The versatility of mcl-PHA production is further exemplified by the ability to utilize diverse carbon sources, including waste materials such as biodiesel by-products, agricultural residues, and industrial waste streams [10] [11].

Molecular Weight Modulation via Enzyme Mutagenesis

The molecular weight of polyhydroxyalkanoates containing 3-hydroxydodecanoate units can be effectively modulated through strategic enzyme mutagenesis of PHA synthases [1] [12] [13]. The relationship between enzyme activity and polymer molecular weight follows well-established principles: increased PHA synthase concentration typically results in decreased molecular weight due to enhanced chain termination events [12] [14].

Pseudomonas putida PHA synthase mutations, particularly the double mutation E358G and N398S (designated as w311), have demonstrated significant enhancement in 3-hydroxydodecanoate production while simultaneously increasing polymer molecular weight [1]. These mutations, located in highly conserved regions of the PHA synthase, modify the enzyme's substrate specificity and catalytic efficiency, resulting in preferential incorporation of longer-chain monomers [1].

Site-directed mutagenesis studies of Aeromonas caviae PHA synthase have revealed that amino acid substitutions at position 505 can effectively control polymer molecular weight without significantly reducing PHA accumulation [15]. The A505M mutant produced PHA with a molecular weight of 280,000 Da, representing approximately half the molecular weight of the wild-type enzyme product, while maintaining high PHA content (78% CDW) [15].

The mechanistic basis for molecular weight control through enzyme mutagenesis involves multiple factors including enzyme concentration, chain transfer reactions, and catalytic activity [12]. Mutations affecting the substrate-binding pocket geometry can alter the balance between chain elongation and termination events. For instance, substitutions with smaller amino acids (such as glycine) can enlarge the substrate-binding pocket, improving substrate accessibility and catalytic efficiency [13] [16].

Chromobacterium sp. PHA synthase mutations at position 479 have demonstrated the ability to simultaneously enhance PHA production and modify substrate specificity [13] [16]. The A479G mutation resulted in a 1.6-fold increase in PHA biosynthesis and enhanced incorporation of medium-chain-length monomers, with molecular weights varying according to the specific amino acid substitution [13] [16].

Chimeric PHA synthase engineering has emerged as a powerful approach for creating novel enzymes with improved catalytic properties [17]. Combinatorial protein engineering strategies have yielded PHA synthases with 1.3- to 3.0-fold increased activity levels, demonstrating the potential for rational enzyme design to optimize both polymer yield and molecular weight characteristics [17].

The relationship between enzyme mutations and molecular weight control extends beyond simple concentration effects. Mutations can influence the processive nature of the polymerization reaction, affecting the number of monomer units incorporated per enzyme-substrate encounter [12]. This mechanistic understanding has enabled the development of enzyme variants specifically designed to produce PHAs with predetermined molecular weight distributions suitable for specific applications.

Biofuel Precursor Development

Engineered Microorganism Fermentation for β-Hydroxy Esters

The production of β-hydroxy esters, including methyl 3-hydroxydodecanoate, through engineered microorganism fermentation represents a promising pathway for sustainable biofuel development [18] [19] [20]. Engineered Escherichia coli strains have been developed to produce unique fatty acid methyl esters (FAME) containing significant proportions of β-hydroxy esters through glucose fermentation [19] [20].

The engineered fermentation process yields FAME mixtures containing approximately 9% saturated and monounsaturated β-hydroxy acid chains, with an average fatty acid chain carbon number of 14.6 [19] [20]. This production system demonstrates the feasibility of biological synthesis of complex ester mixtures that can serve as biodiesel substitutes or blending components [19] [20].

Metabolic engineering strategies for β-hydroxy ester production focus on redirecting fatty acid biosynthesis pathways to incorporate hydroxyl groups at the β-position [21] [18]. The approach involves modification of fatty acid synthesis enzymes and introduction of hydroxylation activities that can functionalize growing fatty acid chains during biosynthesis [21] [18].

Pseudomonas putida LS46 has been demonstrated to efficiently convert biodiesel waste by-products, including glycerol and free fatty acids, into medium-chain-length β-hydroxy esters [11] [22]. This bioconversion process represents a sustainable approach to upgrading low-value waste streams into higher-value biofuel precursors [11] [22].

The fermentation conditions for β-hydroxy ester production require careful optimization to maximize product yield and minimize formation of undesired by-products [19] [20]. Optimized fermentation conditions avoid glucose accumulation and reduce common E. coli fermentation by-products such as formate and acetate [19] [20].

Enzymatic production systems have been developed for the asymmetric reduction of β-keto esters to yield enantiomerically pure β-hydroxy esters [23] [24]. Self-sufficient heterogeneous biocatalysts (ssHBs) incorporating thermophilic dehydrogenases and ketoreductases have achieved space-time yields of 49.5 g L⁻¹ h⁻¹ for continuous production of β-hydroxy esters [23] [24].

The integration of enzyme immobilization technologies with continuous flow reactors has enhanced the efficiency and economic viability of β-hydroxy ester production [23] [24]. These systems demonstrate exceptional operational stability over extended periods (21 days) while maintaining high product quality and yield [23] [24].

Fuel Property Optimization for Low-Carbon Alternatives

The fuel properties of β-hydroxy esters, including methyl 3-hydroxydodecanoate, have been extensively characterized to evaluate their potential as low-carbon alternatives to conventional diesel fuel [19] [20] [25] [26]. Unique FAME mixtures containing β-hydroxy esters exhibit several advantageous properties compared to conventional soy biodiesel, including significantly lower distillation T90 (321°C versus 352°C) and higher cetane number (56.7 versus 52) [19] [20].

The reduced distillation temperature of β-hydroxy ester-containing FAME provides advantages for fuel processing and engine compatibility [19] [20]. Lower distillation temperatures can reduce energy requirements for fuel refining and improve cold-start performance in diesel engines [19] [20].

Cloud point measurements indicate that β-hydroxy ester-containing FAME exhibits similar cold-flow properties to conventional biodiesel, with values within method repeatability limits [19] [20]. This characteristic is crucial for fuel performance in cold climate conditions and seasonal fuel compatibility [19] [20].

However, β-hydroxy ester-containing FAME exhibits unexpectedly low oxidation stability (1.5 h Rancimat induction period) despite the absence of methylene-interrupted double bonds [19] [20]. This oxidation instability is attributed to the presence of monounsaturated β-hydroxy FAME components, which may undergo unique oxidation pathways [19] [20].

The oxidation stability limitations can be addressed through the addition of commonly used antioxidants, which restore acceptable stability levels for fuel applications [19] [20]. A 30 vol% blend of β-hydroxy ester-containing FAME with conventional diesel achieved a Rancimat induction period of 2 hours, which can be improved to acceptable levels through antioxidant supplementation [19] [20].

Blending studies demonstrate that β-hydroxy ester-containing FAME can be incorporated into conventional diesel at concentrations up to 50 vol% without significantly affecting kinematic viscosity [19] [20]. This compatibility enables the use of β-hydroxy ester-containing FAME as a blending component in conventional diesel fuel systems [19] [20].

Life cycle assessment studies indicate that biofuels, including β-hydroxy ester-containing FAME, can achieve significant greenhouse gas emission reductions compared to fossil fuels when produced from appropriate feedstocks [25] [26]. Second-generation biofuels, particularly those derived from waste materials and non-food feedstocks, demonstrate greater potential for emissions reduction [25] [26].

The carbon footprint of β-hydroxy ester production depends critically on the feedstock source and production pathway [25] [26]. Utilization of waste materials, such as biodiesel production by-products, can significantly enhance the environmental sustainability of β-hydroxy ester-based fuels [25] [26].

Engine performance testing has revealed that β-hydroxy ester-containing fuel blends can achieve comparable or superior performance to conventional diesel in terms of brake thermal efficiency and specific fuel consumption [27]. Optimization studies indicate that 20% biodiesel blends containing β-hydroxy esters exhibit optimal engine performance characteristics [27].

The development of β-hydroxy ester-based fuels aligns with regulatory requirements for renewable fuel standards and greenhouse gas emission reduction targets [25] [26]. These fuels can potentially meet or exceed the emission reduction requirements established by various renewable fuel mandates [25] [26].

XLogP3

3.9

Dates

Last modified: 08-18-2023

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